molecular formula C7H7BF3NO2 B13469632 [5-Amino-2-(trifluoromethyl)phenyl]boronic acid

[5-Amino-2-(trifluoromethyl)phenyl]boronic acid

Katalognummer: B13469632
Molekulargewicht: 204.94 g/mol
InChI-Schlüssel: ZPCVZOIGRAAFFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-Amino-2-(trifluoromethyl)phenyl]boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of an amino group and a trifluoromethyl group attached to a phenyl ring, along with a boronic acid functional group. The unique combination of these functional groups makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [5-Amino-2-(trifluoromethyl)phenyl]boronic acid typically involves the reaction of 5-amino-2-(trifluoromethyl)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Techniques such as palladium-catalyzed cross-coupling reactions are commonly used in industrial settings to produce this compound .

Analyse Chemischer Reaktionen

Types of Reactions: [5-Amino-2-(trifluoromethyl)phenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [5-Amino-2-(trifluoromethyl)phenyl]boronic acid is widely used as a building block in the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its boronic acid group can form reversible covalent bonds with diols, making it useful in the design of enzyme inhibitors and sensors .

Medicine: Its ability to interact with biological molecules makes it a candidate for the design of new therapeutic agents .

Industry: In industrial applications, this compound is used in the production of advanced materials and polymers. Its unique chemical properties make it suitable for use in various manufacturing processes .

Wirkmechanismus

The mechanism of action of [5-Amino-2-(trifluoromethyl)phenyl]boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, leading to the formation of stable complexes. This interaction is crucial in its role as an enzyme inhibitor and in other biological applications .

Vergleich Mit ähnlichen Verbindungen

    Phenylboronic acid: Similar in structure but lacks the amino and trifluoromethyl groups.

    4-(Trifluoromethyl)phenylboronic acid: Similar but with the trifluoromethyl group in a different position.

    2-(Trifluoromethyl)phenylboronic acid: Similar but without the amino group

Uniqueness: The presence of both an amino group and a trifluoromethyl group in [5-Amino-2-(trifluoromethyl)phenyl]boronic acid makes it unique. These functional groups enhance its reactivity and make it suitable for a wider range of applications compared to similar compounds .

Eigenschaften

Molekularformel

C7H7BF3NO2

Molekulargewicht

204.94 g/mol

IUPAC-Name

[5-amino-2-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C7H7BF3NO2/c9-7(10,11)5-2-1-4(12)3-6(5)8(13)14/h1-3,13-14H,12H2

InChI-Schlüssel

ZPCVZOIGRAAFFA-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C=CC(=C1)N)C(F)(F)F)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.